Cas no 2227736-45-8 ((2S)-2-(4-bromo-3-fluorophenyl)oxirane)

(2S)-2-(4-bromo-3-fluorophenyl)oxirane is a chiral epoxide compound featuring a bromo- and fluoro-substituted phenyl ring. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for constructing complex molecules in pharmaceuticals and agrochemicals. The presence of both bromo and fluoro substituents enhances its reactivity in cross-coupling reactions and further functionalization. The strained oxirane ring allows for regioselective ring-opening reactions, enabling precise control over downstream derivatives. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its ability to introduce stereocenters and aromatic diversity. High purity and well-defined chirality ensure reproducibility in research and industrial applications.
(2S)-2-(4-bromo-3-fluorophenyl)oxirane structure
2227736-45-8 structure
Product Name:(2S)-2-(4-bromo-3-fluorophenyl)oxirane
CAS No:2227736-45-8
MF:C8H6BrFO
MW:217.035045146942
CID:5896997
PubChem ID:88937555
Update Time:2025-09-27

(2S)-2-(4-bromo-3-fluorophenyl)oxirane Chemical and Physical Properties

Names and Identifiers

    • Oxirane, 2-(4-bromo-3-fluorophenyl)-, (2S)-
    • (2S)-2-(4-bromo-3-fluorophenyl)oxirane
    • 2227736-45-8
    • EN300-1935143
    • SCHEMBL12609611
    • Inchi: 1S/C8H6BrFO/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m1/s1
    • InChI Key: FNKONCIASNDEKU-MRVPVSSYSA-N
    • SMILES: O1C[C@@H]1C1=CC=C(Br)C(F)=C1

Computed Properties

  • Exact Mass: 215.95861g/mol
  • Monoisotopic Mass: 215.95861g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 12.5Ų

Experimental Properties

  • Density: 1.684±0.06 g/cm3(Predicted)
  • Boiling Point: 239.7±40.0 °C(Predicted)

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Additional information on (2S)-2-(4-bromo-3-fluorophenyl)oxirane

Comprehensive Overview of (2S)-2-(4-bromo-3-fluorophenyl)oxirane (CAS No. 2227736-45-8)

(2S)-2-(4-bromo-3-fluorophenyl)oxirane, with the CAS number 2227736-45-8, is a specialized chiral epoxide compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a stereospecific oxirane ring attached to a 4-bromo-3-fluorophenyl group, making it a valuable intermediate in asymmetric synthesis. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting enzyme inhibition and receptor modulation, aligning with the growing demand for chiral building blocks in medicinal chemistry.

The unique structural attributes of (2S)-2-(4-bromo-3-fluorophenyl)oxirane contribute to its reactivity and selectivity in organic transformations. The presence of both bromine and fluorine substituents enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex bioactive molecules. Recent trends in green chemistry have also highlighted the compound’s role in sustainable synthesis, as researchers seek eco-friendly alternatives to traditional reagents.

In the context of AI-driven drug discovery, CAS 2227736-45-8 has emerged as a subject of computational modeling studies. Machine learning algorithms are being employed to predict its reactivity and optimize synthetic pathways, addressing common queries like "How to synthesize (2S)-2-(4-bromo-3-fluorophenyl)oxirane?" or "Applications of chiral epoxides in pharmaceuticals." These advancements align with the industry’s shift toward high-throughput screening and automated synthesis platforms.

Another area of interest is the compound’s potential in agrochemical innovation. With the rising global focus on crop protection and sustainable agriculture, (2S)-2-(4-bromo-3-fluorophenyl)oxirane is being investigated for its role in developing novel herbicides and fungicides. Its halogenated aromatic structure offers unique interactions with biological targets, a topic frequently searched in academic and industrial forums.

From a commercial perspective, the demand for CAS 2227736-45-8 is driven by its versatility in custom synthesis and contract manufacturing. Suppliers and distributors often highlight its purity (>98%) and enantiomeric excess (ee) as critical quality parameters, catering to clients seeking GMP-compliant intermediates. This aligns with the broader market trend toward specialty chemicals for niche applications.

In summary, (2S)-2-(4-bromo-3-fluorophenyl)oxirane represents a convergence of cutting-edge research and industrial applications. Its relevance in pharmaceuticals, agrochemicals, and computational chemistry ensures its continued prominence in scientific literature and commercial catalogs. As synthetic methodologies evolve, this compound is poised to play a pivotal role in addressing contemporary challenges in molecular design and sustainable production.

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